N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide
Overview
Description
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide is a chemical compound known for its diverse biological activities. It belongs to the class of sulfonamides, which are widely recognized for their antimicrobial and anticancer properties . The compound’s structure consists of a naphthalene ring linked to a phenylacetamide moiety through a sulfamoyl group, giving it unique chemical and biological properties .
Preparation Methods
The synthesis of N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide typically involves the reaction of naphthylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product . The reaction conditions often require refluxing in an appropriate solvent, such as dichloromethane or chloroform, and the use of a base like pyridine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions to optimize the reaction yields . Major products formed from these reactions include sulfone, amine, and N-alkylated derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The primary mechanism of action of N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . By binding to the active site of DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting the synthesis of nucleotides required for DNA replication . This mechanism is particularly effective in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure but different substituents, leading to distinct antimicrobial properties.
Sulfadiazine: Another sulfonamide antibiotic used primarily in the treatment of urinary tract infections and certain types of meningitis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis, a chronic skin condition.
The uniqueness of this compound lies in its combination of a naphthalene ring and phenylacetamide moiety, which imparts distinct chemical and biological properties compared to other sulfonamides .
Properties
IUPAC Name |
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-13(21)19-15-9-11-16(12-10-15)24(22,23)20-18-8-4-6-14-5-2-3-7-17(14)18/h2-12,20H,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWDVPYOXYJOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308418 | |
Record name | N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56799-96-3 | |
Record name | NSC203886 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4-ACETYL-N1-(1-NAPHTHYL)SULFANILAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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